

# In-Depth Technical Guide: 5-Methyl-1H-indazole-3-carboxylic acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** 5-Methyl-1*H*-indazole-3-carboxylic acid

**Cat. No.:** B073275

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Methyl-1H-indazole-3-carboxylic acid**, a key heterocyclic building block in medicinal chemistry. It details its physicochemical properties, provides an experimental protocol for its synthesis, and discusses its role as an intermediate in the development of therapeutic agents, particularly kinase inhibitors and 5-HT3 receptor antagonists.

## Core Physicochemical Data

Quantitative data for **5-Methyl-1H-indazole-3-carboxylic acid** is summarized below, providing a clear reference for its key properties.

Property	Value	Reference
Molecular Weight	176.17 g/mol	
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	
CAS Number	1201-24-7	
Melting Point	285-290 °C	
Appearance	Solid	
InChI Key	QRTAIBBOZNHRMI-UHFFFAOYSA-N	

## Synthesis of 5-Methyl-1H-indazole-3-carboxylic acid

A common and effective method for the synthesis of **5-Methyl-1H-indazole-3-carboxylic acid** involves the nitrosation of 5-methyl-indole to form the corresponding 3-carboxaldehyde, followed by oxidation. This approach provides a direct route to the desired indazole scaffold.[\[1\]](#)

## Experimental Protocol: Two-Step Synthesis

### Step 1: Synthesis of 5-Methyl-1H-indazole-3-carboxaldehyde

This protocol is adapted from a general procedure for the nitrosation of indoles.[\[1\]](#)

- Preparation of Nitrosating Agent: In a round-bottom flask, dissolve sodium nitrite (NaNO<sub>2</sub>, 8 equivalents) in a mixture of deionized water and dimethylformamide (DMF). Cool the solution to 0°C in an ice bath.
- Acidification: Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled sodium nitrite solution while maintaining the temperature at 0°C.
- Indole Addition: In a separate flask, dissolve 5-methyl-indole (1 equivalent) in DMF.
- Reaction: Slowly add the 5-methyl-indole solution to the nitrosating mixture at 0°C over a period of 2 hours.

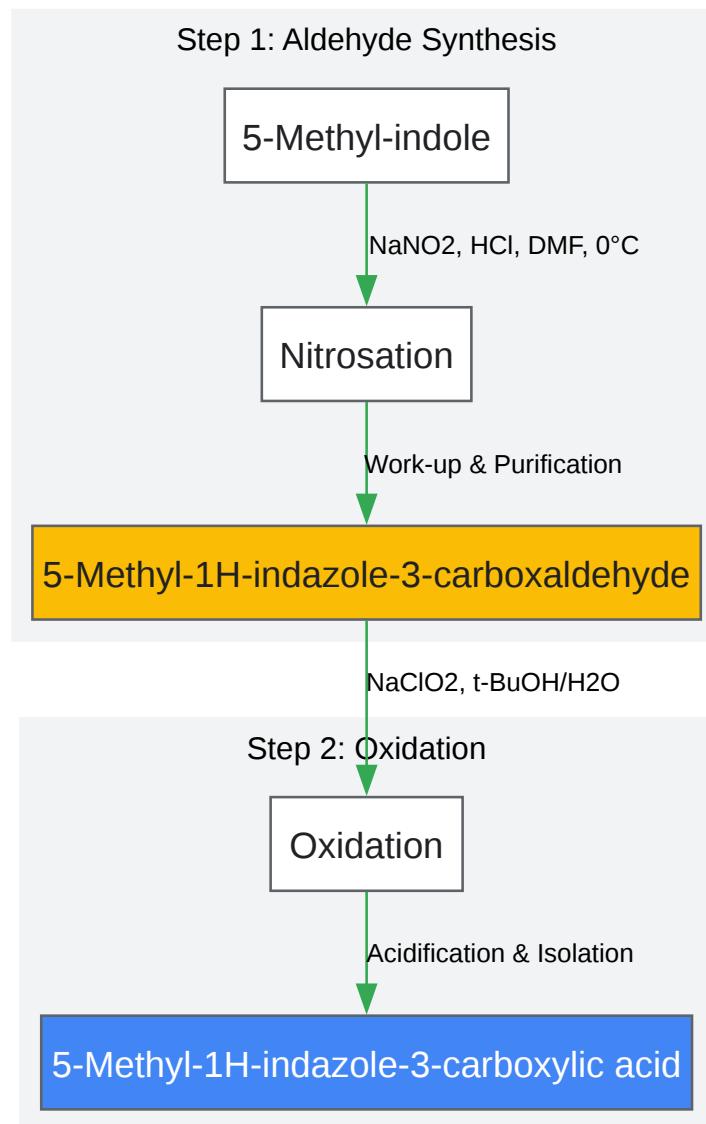
- Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Extract the reaction mixture with ethyl acetate. Wash the combined organic layers with water and then with brine.
- Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

### Step 2: Oxidation to **5-Methyl-1H-indazole-3-carboxylic acid**

This is a general protocol for the Pinnick oxidation of aldehydes to carboxylic acids.

- Dissolution: Dissolve the 5-Methyl-1H-indazole-3-carboxaldehyde (1 equivalent) from Step 1 in a mixture of tert-butanol and water.
- Reagent Preparation: In a separate flask, prepare a solution of sodium chlorite ( $\text{NaClO}_2$ , 1.5 equivalents) and a phosphate buffer (e.g., sodium dihydrogen phosphate, 1.5 equivalents) in water.
- Oxidation: Slowly add the sodium chlorite solution to the aldehyde solution at room temperature.
- Reaction Monitoring: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
- Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
- Extraction: Acidify the mixture to a pH of 3-4 with 1N HCl, which should precipitate the carboxylic acid. If not, extract the product with ethyl acetate.
- Isolation: Filter the precipitated solid, wash with cold water, and dry under vacuum to yield **5-Methyl-1H-indazole-3-carboxylic acid**. If extraction was performed, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

## General Synthesis Workflow for 5-Methyl-1H-indazole-3-carboxylic acid

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Caption: Synthetic workflow for **5-Methyl-1H-indazole-3-carboxylic acid**.

## Biological Significance and Applications

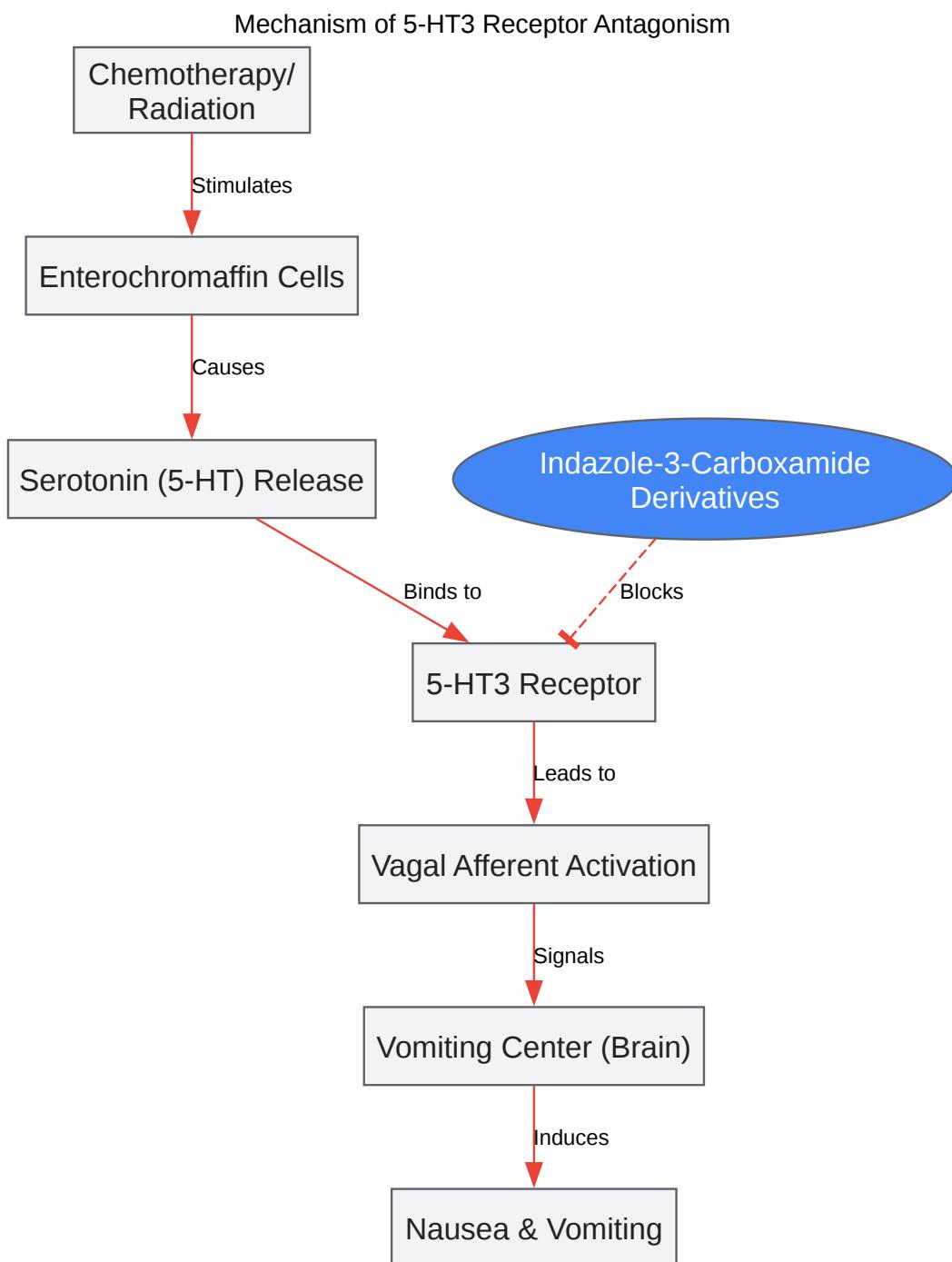
**5-Methyl-1H-indazole-3-carboxylic acid** serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. The indazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.<sup>[2]</sup>

## Role as a Kinase Inhibitor Intermediate

The indazole core is a key feature in several FDA-approved kinase inhibitors used in oncology. <sup>[2]</sup> **5-Methyl-1H-indazole-3-carboxylic acid** is a valuable building block for the development of novel kinase inhibitors for cancer treatment.<sup>[3]</sup> The structural similarity of the indazole ring to purine bases allows it to effectively interact with the active sites of kinases.

## 5-HT3 Receptor Antagonism

Derivatives of indazole-3-carboxylic acid are well-known for their potent 5-HT3 receptor antagonist activity.<sup>[4][5]</sup> The drug Granisetron, an amide derivative of 1-methyl-1H-indazole-3-carboxylic acid, is a selective 5-HT3 antagonist used to prevent nausea and vomiting induced by chemotherapy and radiation therapy.<sup>[5]</sup> The mechanism involves the blockage of serotonin (5-HT) from binding to the 5-HT3 receptors located on vagal afferent nerves and in the chemoreceptor trigger zone of the brain.<sup>[6][7]</sup>



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Caption: Signaling pathway of 5-HT3 receptor antagonism.

In summary, **5-Methyl-1H-indazole-3-carboxylic acid** is a molecule of significant interest to the scientific and drug development community. Its versatile synthesis and the proven therapeutic relevance of its derivatives underscore its importance as a foundational element in the design of novel therapeutic agents.

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